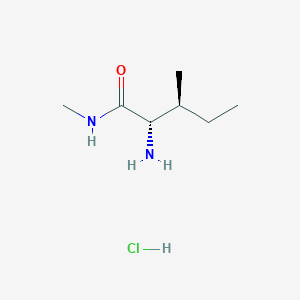
(2S,3S)-2-氨基-N,3-二甲基戊酰胺盐酸盐
描述
“(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride” is a compound with two chiral centers, indicated by the (2S,3S) notation . The “2S” and “3S” mean that both chiral centers have an S configuration . The numbers preceding the configuration refer to the carbon position in the molecule . This compound is a dopamine transporter (DAT) and norepinephrine transporter (NET) transporters inhibitor, and nicotinic acetylcholine receptor (nAChR) family modulator .
Molecular Structure Analysis
The molecular structure of this compound is determined by the (2S,3S) configuration, which refers to the orientation of the chiral centers in the molecule . The R/S system is used to unambiguously assign the handedness of molecules .科学研究应用
有毒的二甲基精氨酸和健康
不对称和对称二甲基精氨酸(分别为 ADMA 和 SDMA)等化合物是非蛋白氨基酸的例子,具有重要的生物学作用,说明了相关化合物在健康研究中的潜在相关性。ADMA 和 SDMA 是尿毒症毒素,会抑制一氧化氮的产生,并与心血管疾病和其他健康问题有关。研究重点是了解它们的合成、代谢以及与这些化合物水平升高相关的疾病的潜在治疗靶点 (Y. Tain 和 Chien-Ning Hsu,2017 年)。
生物有机金属化学和抗肿瘤特性
与有机金属化学相关的钼二氯化物等化合物的研究探索了它们的催化特性和潜在的抗肿瘤应用。这项研究表明了各种化学化合物(包括氨基酸及其衍生物)在开发新的治疗方法中的作用和潜力 (Jenny B. Waern 和 M. Harding,2004 年)。
极性化合物的分析技术
极性化合物的分析和分离(包括各种氨基酸及其衍生物)在研究和工业应用中都至关重要。亲水相互作用色谱 (HILIC) 是一项用于此目的的技术,突出了在科学研究中理解和操作氨基酸和相关化合物的必要性 (P. Jandera,2011 年)。
药理作用和治疗潜力
化合物的药理作用可能是显着的,正如对 2-氨基-2-[2-(4-辛基苯基)]-1,3-丙二醇盐酸盐 (FTY720) 的研究所示。对化学化合物的此类研究提供了对其潜在治疗应用(包括抗肿瘤作用)及其潜在作用机制的见解 (Li Zhang 等人,2013 年)。
作用机制
Target of Action
The primary target of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by certain bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .
Mode of Action
Enmetazobactam acts as an inhibitor of ESBL enzymes . It prevents these enzymes from breaking down antibiotics, thereby enhancing the effectiveness of the antibiotics . This is particularly important in the treatment of infections caused by ESBL-producing bacteria .
Biochemical Pathways
The action of Enmetazobactam affects the biochemical pathways related to bacterial resistance to antibiotics. By inhibiting the ESBL enzymes, Enmetazobactam prevents the breakdown of antibiotics, thereby allowing these drugs to exert their antibacterial effects more effectively .
Result of Action
The inhibition of ESBL enzymes by Enmetazobactam results in enhanced antibacterial activity of certain antibiotics. This can lead to the successful treatment of infections caused by ESBL-producing bacteria .
生化分析
Biochemical Properties
(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities . These interactions suggest that (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride can modulate neurotransmitter levels, potentially affecting mood and behavior.
Cellular Effects
The effects of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acetylcholine receptors (nAChR), which are crucial for neurotransmission . This modulation can lead to changes in cell function, including alterations in ion channel activity and neurotransmitter release.
Molecular Mechanism
At the molecular level, (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of DAT and NET by binding to their active sites, preventing the reuptake of dopamine and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light and heat . Long-term exposure to (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride has been associated with sustained changes in cellular function, including alterations in neurotransmitter levels and receptor activity.
Dosage Effects in Animal Models
The effects of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are responsible for its metabolism and elimination . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
(2S,3S)-2-amino-N,3-dimethylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-5(2)6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVANSUHWBEDSU-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807933-89-6 | |
| Record name | (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















